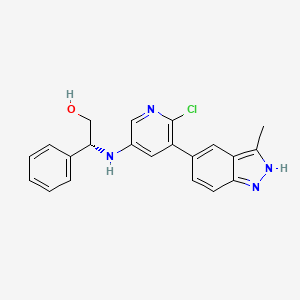

Cdk9-IN-12

CAS No.:

Cat. No.: VC16660636

Molecular Formula: C21H19ClN4O

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19ClN4O |

|---|---|

| Molecular Weight | 378.9 g/mol |

| IUPAC Name | (2R)-2-[[6-chloro-5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |

| Standard InChI | InChI=1S/C21H19ClN4O/c1-13-17-9-15(7-8-19(17)26-25-13)18-10-16(11-23-21(18)22)24-20(12-27)14-5-3-2-4-6-14/h2-11,20,24,27H,12H2,1H3,(H,25,26)/t20-/m0/s1 |

| Standard InChI Key | SHDGEOLPEYTGCG-FQEVSTJZSA-N |

| Isomeric SMILES | CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)N[C@@H](CO)C4=CC=CC=C4)Cl |

| Canonical SMILES | CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)NC(CO)C4=CC=CC=C4)Cl |

Introduction

CDK9 Biology and Oncogenic Signaling Pathways

CDK9, a member of the cyclin-dependent kinase family, forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 2 (Ser2), enabling transcriptional elongation . In cancer, CDK9 hyperactivity sustains the expression of short-lived anti-apoptotic proteins (e.g., MCL-1, BCL-2) and oncogenic transcription factors (e.g., MYC, AR), promoting tumor survival and therapy resistance .

Structural Basis of CDK9 Activation

The CDK9 kinase domain comprises an N-terminal lobe (β-strands and αC helix) and a C-terminal lobe (α-helices). ATP binding occurs in a cleft between these lobes, stabilized by interactions with residues such as CYS106 and ASP167 . The T-loop (activation segment) regulates kinase activity: cyclin T1 binding displaces the T-loop, exposing Thr186 for phosphorylation, which stabilizes the active conformation . Inhibitors targeting the ATP-binding pocket or allosteric sites disrupt this activation mechanism.

Development of Selective CDK9 Inhibitors

First-Generation Pan-CDK Inhibitors

Early inhibitors like flavopiridol and dinaciclib exhibited broad CDK inhibition but poor selectivity, leading to dose-limiting toxicities . Flavopiridol, for instance, inhibits CDK9 with an IC50 of 3 nM but also targets CDK1, CDK2, and CDK7, contributing to gastrointestinal and hematologic adverse effects .

Second-Generation Selective CDK9 Inhibitors

Recent efforts have focused on improving selectivity through structural optimization:

VIP152 (BAY-1251152)

VIP152 demonstrates nanomolar CDK9 inhibition (IC50 = 3 nM) and >1,000-fold selectivity over CDK2 and CDK7 . Its pyridin-2-amine scaffold forms hydrogen bonds with CYS106 and occupies a hydrophobic pocket near ASP167, minimizing off-target interactions . Phase I trials (NCT04978779, NCT02635672) report manageable toxicity and on-target suppression of RNAPII-Ser2 phosphorylation, supporting its use in combination therapies .

AZD4573

Derived from AZ5576, AZD4573 achieves sub-nanomolar CDK9 inhibition (IC50 < 4 nM) and induces apoptosis in hematologic malignancies by depleting MCL-1 . Co-crystallization studies (PDB: 6Z45) reveal interactions with CYS106 and the activation loop, with gemdimethyl groups enhancing selectivity . Ongoing phase I trials (NCT04630756) evaluate its efficacy in relapsed/refractory lymphomas.

KB-0742

KB-0742, an oral CDK9 inhibitor (IC50 = 6 nM), exhibits >100-fold selectivity over cell-cycle CDKs . Its pyrazolopyrimidine core engages CYS106 and GLU107, while alkyl chain extensions optimize pharmacokinetics . Preclinical studies in castration-resistant prostate cancer (CRPC) show tumor regression, prompting a phase I trial (NCT04718675) .

Mechanistic Insights from Preclinical Models

Transcriptional Reprogramming

CDK9 inhibition disrupts oncogenic transcription by dephosphorylating RNAPII-Ser2, leading to premature termination of mRNA synthesis. In prostate cancer models, CDKI-73 (a CDK9 inhibitor) suppresses AR, MYC, and BRD4-driven pathways, and reprograms super-enhancers associated with therapy resistance . Combination therapy with BRD4 inhibitors (e.g., AZD5153) synergistically enhances antitumor activity in patient-derived organoids .

Apoptotic Activation

CDK9 inhibitors rapidly downregulate anti-apoptotic proteins. For example, AZD4573 reduces MCL-1 levels within 2 hours, activating caspase-3/7 in diffuse large B-cell lymphoma (DLBCL) models . Similarly, CDKI-73 decreases BCL-2 expression, sensitizing tumors to extrinsic apoptosis .

Clinical Challenges and Future Directions

Toxicity Management

While selective inhibitors reduce off-target effects, on-target toxicities (e.g., thrombocytopenia, neutropenia) remain dose-limiting. Adaptive dosing strategies and biomarker-driven patient selection (e.g., MYC overexpression) may improve therapeutic indices .

Combination Therapies

Preclinical data support combinations with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume